Ammonium([2-(2-furyl)cyclohexyl]oxy)acetate
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Overview
Description
Ammonium([2-(2-furyl)cyclohexyl]oxy)acetate is a chemical compound with the molecular formula C12H19NO4 and a molecular weight of 241.29 g/mol . It is known for its unique structure, which includes a furan ring attached to a cyclohexyl group through an ether linkage, and an ammonium acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium([2-(2-furyl)cyclohexyl]oxy)acetate typically involves the reaction of 2-(2-furyl)cyclohexanol with chloroacetic acid in the presence of a base, followed by neutralization with ammonium hydroxide. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process includes the purification of the product through crystallization or distillation to achieve the required quality standards for commercial use .
Chemical Reactions Analysis
Types of Reactions
Ammonium([2-(2-furyl)cyclohexyl]oxy)acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The cyclohexyl group can be reduced to form cyclohexane derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require specific solvents and temperature control to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the cyclohexyl group may produce cyclohexane derivatives .
Scientific Research Applications
Ammonium([2-(2-furyl)cyclohexyl]oxy)acetate has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ammonium([2-(2-furyl)cyclohexyl]oxy)acetate involves its interaction with specific molecular targets and pathways. The furan ring and cyclohexyl group contribute to its binding affinity and reactivity with biological molecules. The acetate moiety may play a role in modulating its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ammonium([2-(2-furyl)cyclohexyl]oxy)acetate include:
- Ammonium([2-(2-thienyl)cyclohexyl]oxy)acetate
- Ammonium([2-(2-pyridyl)cyclohexyl]oxy)acetate
- Ammonium([2-(2-phenyl)cyclohexyl]oxy)acetate
Uniqueness
This compound is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H19NO4 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
azane;2-[2-(furan-2-yl)cyclohexyl]oxyacetic acid |
InChI |
InChI=1S/C12H16O4.H3N/c13-12(14)8-16-11-5-2-1-4-9(11)10-6-3-7-15-10;/h3,6-7,9,11H,1-2,4-5,8H2,(H,13,14);1H3 |
InChI Key |
LRUDIEDRVSPARJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CO2)OCC(=O)O.N |
Origin of Product |
United States |
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